3-(Trifluoromethyl)pyridine-2-sulfonamide
Overview
Description
3-(Trifluoromethyl)pyridine-2-sulfonamide is an organic compound with the molecular formula C6H5F3N2O2S and a molecular weight of 226.18 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that molecules with a -cf3 group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that molecules with a -cf3 group can inhibit the reverse transcriptase enzyme, which plays a crucial role in the replication of retroviruses .
Pharmacokinetics
The compound’s molecular weight is 22618 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
It is known that molecules with a -cf3 group can enhance drug potency, suggesting that this compound may have a potent effect on its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonamide typically involves the following steps :
Starting Material: The process begins with 2-mercapto-3-trifluoromethylpyridine.
Chlorination: The starting material is treated with chlorine gas in an aqueous acetic acid solution under cooling conditions to form 3-trifluoromethylpyridine-2-sulfonyl chloride.
Amination: The sulfonyl chloride intermediate is then reacted with aqueous ammonia to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and amination reactions, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: Products include substituted sulfonamides.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Trifluoromethyl)pyridine-2-sulfonamide has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Trifluoromethanesulfonamide
- 3-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine-4-sulfonamide
Comparison: 3-(Trifluoromethyl)pyridine-2-sulfonamide is unique due to the specific positioning of the trifluoromethyl and sulfonamide groups on the pyridine ring . This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs. For example, the presence of the sulfonamide group at the 2-position enhances its ability to interact with enzyme active sites, compared to similar compounds with different substitution patterns.
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJUZHZBAAXGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552368 | |
Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104040-76-8 | |
Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-trifluoromethyl-2-pyridylsulphonyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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